(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate (E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10854543
InChI: InChI=1S/C17H11Cl2NO2/c1-11-8-15(19)6-7-16(11)22-17(21)13(10-20)9-12-2-4-14(18)5-3-12/h2-9H,1H3/b13-9+
SMILES: CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Molecular Formula: C17H11Cl2NO2
Molecular Weight: 332.2 g/mol

(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate

CAS No.:

Cat. No.: VC10854543

Molecular Formula: C17H11Cl2NO2

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate -

Specification

Molecular Formula C17H11Cl2NO2
Molecular Weight 332.2 g/mol
IUPAC Name (4-chloro-2-methylphenyl) (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Standard InChI InChI=1S/C17H11Cl2NO2/c1-11-8-15(19)6-7-16(11)22-17(21)13(10-20)9-12-2-4-14(18)5-3-12/h2-9H,1H3/b13-9+
Standard InChI Key NQQWFRYWGNBBDV-UKTHLTGXSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)OC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
SMILES CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N

Introduction

Molecular Structure and Chemical Identity

Structural Features

(E)-4-Chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate consists of three primary components:

  • 4-Chloro-2-methylphenyl group: A substituted phenol moiety with chlorine at the para position and a methyl group at the ortho position.

  • 3-(4-Chlorophenyl) group: A second chlorinated benzene ring attached to the acrylate backbone.

  • Cyanoacrylate ester: An α,β-unsaturated ester featuring a cyano (-CN) group at the β-position, which enhances electrophilicity and reactivity .

The (E)-stereochemistry ensures that the chlorophenyl and cyano groups reside on opposite sides of the double bond, influencing intermolecular interactions and crystallization tendencies.

Molecular Formula and Weight

  • Empirical Formula: C17H11Cl2NO3\text{C}_{17}\text{H}_{11}\text{Cl}_2\text{NO}_3

  • Molecular Weight: 348.18 g/mol
    This formula aligns with analogs such as ethyl 3-(4-chlorophenyl)acrylate (C₁₁H₁₁ClO₂, MW 210.66) , adjusted for additional substituents.

Synthesis Pathways

Key Reaction Steps

The synthesis likely involves a multi-step sequence:

Knoevenagel Condensation

A condensation between 4-chlorobenzaldehyde and cyanoacetic acid forms 3-(4-chlorophenyl)-2-cyanoacrylic acid. This reaction typically employs a base catalyst (e.g., piperidine) and heat to drive dehydration .

Esterification

The acrylic acid intermediate reacts with 4-chloro-2-methylphenol under acidic or coupling conditions. Thionyl chloride (SOCl₂) may convert the acid to its acyl chloride, facilitating esterification with the phenolic hydroxyl group .

Optimization Considerations

  • Solvent Selection: Ethyl acetate and dioxane are effective for polar intermediates, as evidenced in related syntheses .

  • Temperature Control: Exothermic steps (e.g., acyl chloride formation) require cooling to prevent side reactions.

  • Purification: Recrystallization from mixed solvents (e.g., sherwood oil/ethyl acetate) enhances purity, as demonstrated in analogous protocols .

Physicochemical Properties

Thermal Characteristics

  • Boiling Point: Estimated at 350–400°C, extrapolated from smaller acrylates like ethyl 3-(4-chlorophenyl)acrylate (307.9°C) .

  • Melting Point: Likely >100°C due to planar aromatic systems and strong dipole interactions from the cyano group.

Solubility and Partitioning

  • Log P: Predicted ~3.5–4.0, indicating high lipophilicity suitable for non-aqueous applications.

  • Solubility:

    • Water: <0.1 mg/mL (practically insoluble)

    • Organic Solvents: Miscible with ethyl acetate, chloroform, and DMF .

Reactivity and Functional Utility

Electrophilic Reactivity

The α,β-unsaturated ester undergoes Michael additions and Diels-Alder reactions, leveraging the electron-deficient double bond. The cyano group further activates the β-carbon for nucleophilic attack .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorinated aromatics are prevalent in herbicides and fungicides. The compound’s lipophilicity and stability position it as a candidate for slow-release formulations .

Pharmaceutical Precursors

The cyanoacrylate moiety is a known pharmacophore in protease inhibitors. Structural modifications could yield antineoplastic or antiviral agents, akin to tert-butyl derivatives in clinical research .

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